2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine is a synthetic organic compound characterized by its complex molecular structure, which includes a thiazolidine ring, a bromofluorophenyl group, and a dihydrobenzofuran sulfonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Bromofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a bromofluorobenzene derivative is introduced to the thiazolidine ring.
Attachment of the Dihydrobenzofuran Sulfonyl Group: This step can be performed using sulfonylation reactions, where the dihydrobenzofuran moiety is sulfonylated and then coupled to the thiazolidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromofluorophenyl group or the sulfonyl group, potentially leading to dehalogenation or desulfonylation.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or desulfonylated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromofluorophenyl group might facilitate binding through halogen bonding, while the sulfonyl group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-fluorophenyl)thiazolidine: Lacks the dihydrobenzofuran sulfonyl group, potentially altering its biological activity and chemical reactivity.
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Lacks the bromofluorophenyl group, which might reduce its potency in certain applications.
2-(4-Fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Similar but without the bromine atom, which could affect its reactivity and binding properties.
Uniqueness
The presence of both the bromofluorophenyl group and the dihydrobenzofuran sulfonyl moiety in 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine makes it unique. This combination of functional groups can confer distinct chemical and biological properties, potentially making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3S2/c18-14-10-12(1-3-15(14)19)17-20(6-8-24-17)25(21,22)13-2-4-16-11(9-13)5-7-23-16/h1-4,9-10,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSCQONQQXIZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.